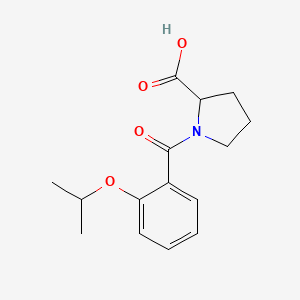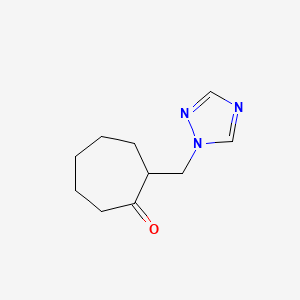
6-Isopropyl-2-methylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isopropyl-2-methylquinoline-4-carboxylic acid (IMQA) is a heterocyclic organic compound that belongs to the class of quinoline derivatives. It has a molecular formula of C14H15NO2 and a molecular weight of 229.27 g/mol .
Molecular Structure Analysis
The molecular structure of IMQA consists of a quinoline core with an isopropyl group at the 6-position and a methyl group at the 2-position . The carboxylic acid functional group is attached at the 4-position of the quinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of IMQA include a molecular weight of 229.27 g/mol and a molecular formula of C14H15NO2 . Other properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Antioxidant Activity and Therapeutic Roles
Phenolic acids like Chlorogenic Acid (CGA) are known for their extensive range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory activities. CGA, a dietary polyphenol found in green coffee extracts and tea, has been shown to modulate lipid metabolism and glucose in metabolic disorders, offering potential for treating diseases like cardiovascular disease and diabetes (M. Naveed et al., 2018).
Analytical Methods for Antioxidant Activity
The study of antioxidants in various fields, including medicine, has led to the development of critical analytical methods for determining antioxidant activity. Techniques such as ORAC, HORAC, TRAP, and TOSC tests have been applied in antioxidant analysis, highlighting the importance of understanding chemical reactions and kinetics in assessing the antioxidant capacity of complex samples (I. Munteanu & C. Apetrei, 2021).
Isoquinoline Alkaloids in Pharmacology
Research on natural isoquinoline alkaloids and their N-oxides has uncovered over 200 biologically active compounds with confirmed antimicrobial, antibacterial, antitumor, and other activities. These compounds' structure-activity relationships (SAR) suggest new possible applications in drug discovery, emphasizing isoquinoline alkaloids as a significant source of leads for therapeutic development (V. Dembitsky et al., 2015).
Therapeutic Potential of Isoquinoline Derivatives
Isoquinoline derivatives have been identified for their less known biological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, and anti-tumor activities. The expansive review of isoquinoline and its synthetic derivatives underscores their significance in developing novel pharmacotherapeutic applications (K. Danao et al., 2021).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids have shown both utility and inhibitory effects in biotechnological applications, highlighting the complex interaction between these compounds and microbial biocatalysts. Understanding how carboxylic acids affect microbial cell membranes and internal pH can aid in developing more robust strains for industrial applications (L. Jarboe et al., 2013).
Mecanismo De Acción
Target of Action
The primary targets of 6-Isopropyl-2-methylquinoline-4-carboxylic acid are currently unknown. This compound is a quinoline derivative, and quinolines have been known to interact with a wide range of biological targets . .
Mode of Action
The mode of action of 6-Isopropyl-2-methylquinoline-4-carboxylic acid is not well-documented. As a quinoline derivative, it may share some of the interactions common to other quinolines. Quinolines often interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and electrostatic interactions . .
Biochemical Pathways
Quinolines are known to affect a variety of biochemical pathways, depending on their specific targets . .
Propiedades
IUPAC Name |
2-methyl-6-propan-2-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-8(2)10-4-5-13-11(7-10)12(14(16)17)6-9(3)15-13/h4-8H,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCKQOKPSSPILZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropyl-2-methylquinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1308218.png)
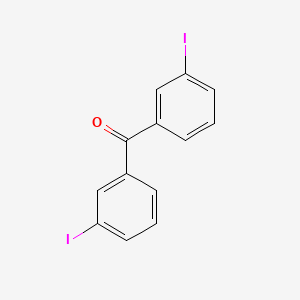


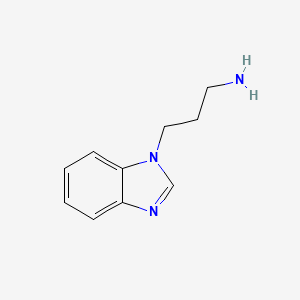
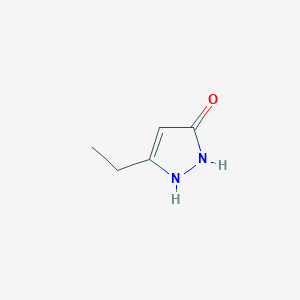
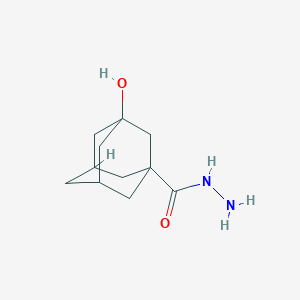
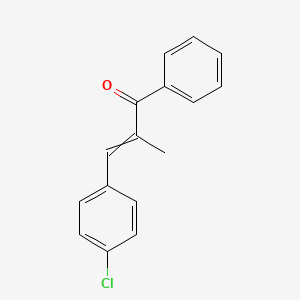
![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)


